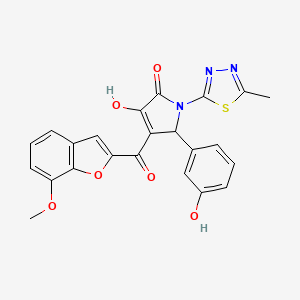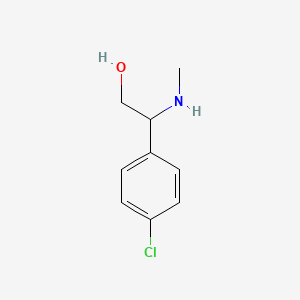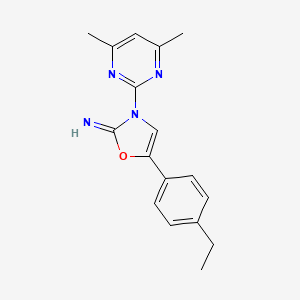![molecular formula C26H19ClN2O3S3 B12127770 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127770.png)
3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines phenothiazine, thiazolidinone, and methoxybenzylidene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorophenothiazine with a suitable aldehyde to form an intermediate, which is then reacted with thiazolidinone derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidinone ring may also contribute to the compound’s biological effects by modulating cellular pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of 3-[3-(2-Chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H19ClN2O3S3 |
|---|---|
Poids moléculaire |
539.1 g/mol |
Nom IUPAC |
(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19ClN2O3S3/c1-32-20-8-4-2-6-16(20)14-23-25(31)28(26(33)35-23)13-12-24(30)29-18-7-3-5-9-21(18)34-22-11-10-17(27)15-19(22)29/h2-11,14-15H,12-13H2,1H3/b23-14- |
Clé InChI |
PPRQZJBJVKXMOF-UCQKPKSFSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone](/img/structure/B12127696.png)

![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127724.png)

![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)


![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12127755.png)
![(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)
![4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)

